(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Overview
Description
NSC 59984 is a reactivator of p53 that restores wild-type p53 signaling by activating p73-dependent apoptosis in mutant p53-expressing colon cancer cells. It is reported to induce cell death in colon cancer cells (EC50 = 8.38 µM in p53-null HCT116 cells) without evident toxicity toward normal cells. NSC 59984 has been shown to induce p53 mutant protein degradation via MDM2-mediated ubiquitination.
NSC59984 is a p53 pathway activator. NSC59984 restores wild-type p53 signaling via p73 activation, specifically in mutant p53-expressing colorectal cancer cells. NSC59984 synergizes with CPT11 to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo. NSC59984 as a promising lead compound for anticancer therapy that acts by targeting GOF-mutant p53 and stimulates p73 to restore the p53 pathway signaling.
Scientific Research Applications
Antioxidant and Glucosidase Inhibition
Compounds containing the 4-methylpiperazin-1-yl and 5-nitrofuran-2-yl groups have been designed and synthesized with significant antioxidant activities and glucosidase inhibitory potential. These derivatives have shown considerable scavenging activity and are more potent than standard treatments in inhibitory assays, highlighting their potential in treating oxidative stress-related diseases and managing glucose levels (Özil, Baltaş, & Parlak, 2018).
Antibacterial Activity
Research into Nitrofurantoin® analogues, which include the 5-nitrofuran-2-yl moiety, has led to the synthesis of compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These studies offer a pathway for developing new antibiotics to combat resistant bacterial strains, with some compounds demonstrating superior efficacy compared to Nitrofurantoin® itself (Hassan et al., 2020).
Anticonvulsant Properties
Derivatives combining the 4-methylpiperazin-1-yl group with pyrrolidine-2,5-dione structures have been evaluated for their anticonvulsant activities. Specific compounds have exhibited strong anticonvulsant effects in preclinical models, suggesting a promising avenue for the development of new treatments for epilepsy and related seizure disorders (Obniska et al., 2005).
Anticancer Potential
Certain derivatives featuring the 5-nitrofuran-2-yl and 4-methylpiperazin-1-yl groups have been identified for their potent anticancer activities. These compounds target specific cellular mechanisms, such as voltage-gated potassium channels, and have shown efficacy against a range of cancer cell lines, indicating their potential as novel chemotherapeutic agents (Romero et al., 2020).
Anti-TB Agents
Nitrofuranyl methylpiperazines have emerged as potent anti-TB agents from whole-cell screening efforts. Through structure-activity relationship studies, these compounds have demonstrated significant activity against Mycobacterium tuberculosis, including nonreplicating and drug-resistant strains, providing a promising direction for the development of new tuberculosis treatments (Yempalla et al., 2015).
properties
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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